molecular formula C8H12N2 B1363787 (3,5-Dimethylphenyl)hydrazine CAS No. 39943-61-8

(3,5-Dimethylphenyl)hydrazine

Cat. No.: B1363787
CAS No.: 39943-61-8
M. Wt: 136.19 g/mol
InChI Key: VKYOURQWEVCZSX-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3,5-dimethylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Dimethylphenyl)hydrazine can be synthesized through several methods. One common method involves the diazotization of 3,5-dimethylaniline followed by reduction. The process typically involves the following steps :

    Diazotization: 3,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures (-5 to 0°C) to form the diazonium salt.

    Reduction: The diazonium salt is then reduced using stannous chloride (SnCl2) in hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be further reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)hydrazine involves its interaction with various molecular targets. In biochemical assays, it can act as a nucleophile, participating in nucleophilic addition and substitution reactions. Its effects are mediated through the formation of hydrazone and azo intermediates, which can further react to form more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .

Properties

IUPAC Name

(3,5-dimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYOURQWEVCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365247
Record name (3,5-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39943-61-8
Record name (3,5-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Dimethylphenyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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